JNJ-39758979 - 1046447-90-8

JNJ-39758979

Catalog Number: EVT-270661
CAS Number: 1046447-90-8
Molecular Formula: C11H19N5
Molecular Weight: 221.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNJ-39758979 is histamine H4 receptor antagonists.
Overview

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor, a G protein-coupled receptor implicated in various inflammatory and pruritic conditions. The compound is characterized by its chemical structure, which is identified as (R)-4-(3-amino-pyrrolidin-1-yl)-6-isopropyl-pyrimidin-2-ylamine. This compound has been studied for its potential therapeutic applications in treating conditions such as asthma and dermatitis due to its ability to modulate immune responses.

Source

JNJ-39758979 was developed by Janssen Pharmaceuticals and has been the subject of various studies aimed at understanding its pharmacological profile and therapeutic potential. It has shown promise in preclinical trials, demonstrating efficacy in models of allergic inflammation and pruritus.

Classification

JNJ-39758979 falls under the category of histamine H4 receptor antagonists. This classification places it within a broader group of compounds that target histamine receptors, which are involved in mediating allergic responses and inflammation.

Synthesis Analysis

Methods

The synthesis of JNJ-39758979 involves several key steps that focus on constructing the pyrimidine core and introducing functional groups that enhance receptor selectivity. The synthetic pathway typically includes:

  1. Formation of the Pyrimidine Core: Starting with appropriate precursors, the pyrimidine ring is constructed through cyclization reactions.
  2. Introduction of the Amino Group: An amino group is added to the pyrimidine structure, which is crucial for binding to the histamine H4 receptor.
  3. Isopropyl Substitution: The isopropyl group is introduced to enhance lipophilicity and receptor affinity.

Technical Details

The synthesis process is optimized for yield and purity, often involving chromatographic techniques for purification. High-performance liquid chromatography (HPLC) may be employed to ensure the compound meets the required specifications for biological testing.

Molecular Structure Analysis

Structure

The molecular structure of JNJ-39758979 can be represented as follows:

C13H18N4 Molecular Weight 234 31 g mol \text{C}_{13}\text{H}_{18}\text{N}_{4}\quad \text{ Molecular Weight 234 31 g mol }

Data

  • Chemical Formula: C13H18N4
  • Molecular Weight: 234.31 g/mol
  • Key Functional Groups: Amino group, isopropyl group, pyrimidine ring.

The three-dimensional conformation of JNJ-39758979 plays a critical role in its interaction with the histamine H4 receptor, influencing both binding affinity and selectivity.

Chemical Reactions Analysis

Reactions

JNJ-39758979 undergoes various chemical reactions typical of small organic molecules, including:

  1. Hydrolysis: In aqueous environments, the compound may hydrolyze, particularly if exposed to acidic or basic conditions.
  2. Oxidation: The presence of nitrogen atoms makes it susceptible to oxidation under certain conditions.
  3. Receptor Binding: The primary reaction of interest is its binding to the histamine H4 receptor, where it inhibits receptor activation by endogenous ligands like histamine.

Technical Details

Studies have demonstrated that JNJ-39758979 exhibits a Ki value of approximately 12.5 ± 2.6 nM at the human histamine H4 receptor, indicating strong binding affinity compared to other histamine receptors .

Mechanism of Action

Process

JNJ-39758979 functions primarily as an antagonist at the histamine H4 receptor. Upon administration, it competes with histamine for binding sites on the receptor, effectively blocking downstream signaling pathways associated with inflammation and pruritus.

Data

In preclinical studies, JNJ-39758979 demonstrated significant inhibition of eosinophil chemotaxis and reduced scratching behavior in animal models of atopic dermatitis . This suggests that the compound can mitigate symptoms associated with allergic responses by inhibiting H4 receptor-mediated pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: JNJ-39758979 is soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound exhibits metabolic stability with a half-life greater than 120 minutes when incubated with liver microsomes from various species .

Chemical Properties

  • pKa Values: The compound's ionization characteristics are influenced by its amine functional groups, which can affect solubility and permeability.
  • LogP: The lipophilicity of JNJ-39758979 can be assessed using its partition coefficient (LogP), which influences its bioavailability.
Applications

Scientific Uses

JNJ-39758979 has been investigated for several therapeutic applications:

  1. Atopic Dermatitis: Clinical trials have explored its efficacy in reducing pruritus associated with atopic dermatitis .
  2. Asthma: Preclinical studies indicate potential benefits in managing asthma symptoms through modulation of inflammatory responses .
  3. Other Allergic Conditions: Ongoing research aims to evaluate its effectiveness in other allergic disorders mediated by histamine signaling.
Histamine H₄ Receptor Antagonism as a Novel Therapeutic Paradigm

Role of Histamine H₄ Receptors in Pruritogenic Signaling Pathways

Histamine H₄ receptors (H₄R) are predominantly expressed on immune cells, including mast cells, eosinophils, dendritic cells, and T lymphocytes, positioning them as critical regulators of inflammatory and pruritic responses [3] [5]. Activation of H₄R by histamine triggers Gαi/o protein-coupled signaling, leading to inhibition of adenylyl cyclase and reduced intracellular cAMP levels. This pathway subsequently activates phospholipase C (PLC) and induces calcium mobilization from intracellular stores, which amplifies inflammatory cascades and sensory neuron activation [1] [6]. The resulting chemotaxis of eosinophils and mast cells to inflammation sites generates a pruritogenic feedback loop through the release of additional histamine and pro-inflammatory cytokines (e.g., IL-31) [9] [10].

JNJ-39758979 demonstrates potent blockade of these pathways by competitively inhibiting histamine binding at H₄R. Preclinical studies confirm its ability to suppress histamine-induced eosinophil shape change—a key event in allergic inflammation—in whole blood assays (Ki = 12.5 nM for human H₄R) [1] [6]. Clinically, a double-blind crossover study in healthy subjects revealed that a single 600 mg oral dose of JNJ-39758979 significantly reduced histamine-induced pruritus compared to placebo, with effects measurable within 2 hours post-administration (p=0.0248) and persisting at 6 hours (p=0.0060) [2] [8]. This anti-pruritic efficacy was mechanistically distinct from H₁ antagonism, as JNJ-39758979 did not inhibit histamine-induced wheal or flare reactions, whereas the H₁ antagonist cetirizine did [2].

Table 1: Anti-Pruritic Efficacy of JNJ-39758979 in Human Clinical Study

Time Post-DoseReduction in Pruritus AUC vs Placebop-value
2 hoursSignificant reduction0.0248
6 hoursSignificant reduction0.0060

Mechanistic Differentiation from H₁/H₂/H₃ Receptor Modulation

JNJ-39758979 exhibits exceptional selectivity for H₄R over other histamine receptor subtypes, underpinning its unique pharmacological profile. Binding affinity studies reveal a Ki of 12.5 nM for human H₄R, with >80-fold selectivity over H₁R (Ki >1,000 nM), H₂R (Ki >1,000 nM), and H₃R (Ki >1,000 nM) [1] [6]. This specificity stems from structural differences in the orthosteric binding pocket of H₄R, which shares only 35% homology with H₃R and <30% homology with H₁R or H₂R [3] [5]. Functionally, while H₁R activation primarily induces Gαq-mediated vasodilation and bronchoconstriction, and H₂R stimulates Gαs-mediated gastric acid secretion, H₄R modulates immune cell chemotaxis and cytokine production through Gαi/o coupling [3] [10].

The therapeutic implications of this differentiation are substantial. Traditional H₁ antagonists (e.g., cetirizine) effectively suppress acute wheal-and-flare responses but show limited efficacy against chronic pruritus in conditions like atopic dermatitis. In contrast, JNJ-39758979 targets the neuroimmune axis by inhibiting H₄R-mediated dendritic cell activation and T-cell differentiation, thereby disrupting sustained inflammatory pruritus without affecting immediate vascular responses [2] [5] [9]. Additionally, unlike H₃R antagonists that modulate neurotransmitter release in the central nervous system, JNJ-39758979’s peripherally restricted action minimizes CNS side effects [3] [6].

Table 2: Selectivity Profile of JNJ-39758979 Across Histamine Receptors

Receptor SubtypeKi (nM)Selectivity Ratio vs H₄RPrimary Signaling Pathway
H₄R (Human)12.51Gαi/o (↓cAMP, ↑Ca²⁺)
H₁R>1,000>80Gαq/11 (↑IP₃, DAG)
H₂R>1,000>80Gαs (↑cAMP)
H₃R>1,000>80Gαi/o (↓cAMP)

Evolutionary Conservation of H₄ Receptor Function Across Species

The H₄ receptor demonstrates significant pharmacological divergence across mammalian species, impacting the translational relevance of preclinical data. JNJ-39758979 exhibits high affinity for human (Ki=12.5 nM), mouse (Ki=5.3 nM), and monkey (Ki=25 nM) H₄ receptors, but reduced affinity for rat (Ki=188 nM) and guinea pig (Ki=306 nM) receptors [1] [6]. This variability arises from species-specific polymorphisms in the H₄R ligand-binding domain, particularly in transmembrane regions 3 and 5, which alter receptor conformation and antagonist binding kinetics [3] [9]. Consequently, rodent models may underestimate compound efficacy, necessitating careful model selection for preclinical studies.

Despite affinity differences, H₄R’s functional role in immune chemotaxis is evolutionarily conserved. In mice, JNJ-39758979 inhibits ovalbumin-induced inflammation and eosinophil recruitment, mirroring effects observed in human cells [6] [8]. Similarly, histamine-induced chemotaxis in primate eosinophils is blocked by JNJ-39758979, confirming conserved pathway biology [1]. However, critical differences exist: murine mast cells show H₄R-dependent IL-6 production, whereas human mast cells prioritize IL-4/IL-5 synthesis upon H₄R activation [9] [10]. These nuances underscore the importance of cross-verifying mechanisms in human tissues despite conserved receptor function.

Table 3: Cross-Species Affinity of JNJ-39758979 for H₄ Receptors

SpeciesKi (nM)Relative Affinity vs HumanKey Experimental Findings
Human12.5 ± 2.61.0Inhibits eosinophil shape change (whole blood)
Mouse5.32.4-fold higherSuppresses OVA-induced lung inflammation
Monkey252-fold lowerBlocks histamine-induced chemotaxis
Rat18815-fold lowerLimited efficacy in pruritus models
Guinea Pig30624-fold lowerWeak functional antagonism

Properties

CAS Number

1046447-90-8

Product Name

JNJ-39758979

IUPAC Name

4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine

Molecular Formula

C11H19N5

Molecular Weight

221.30 g/mol

InChI

InChI=1S/C11H19N5/c1-7(2)9-5-10(15-11(13)14-9)16-4-3-8(12)6-16/h5,7-8H,3-4,6,12H2,1-2H3,(H2,13,14,15)/t8-/m1/s1

InChI Key

COOGVHJHSCBOQT-MRVPVSSYSA-N

SMILES

CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N

Solubility

Soluble in DMSO

Synonyms

4-(3-aminopyrrolidin-1-yl)-6-isopropylpyrimidin-2-ylamine
JNJ 39758979

Canonical SMILES

CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N

Isomeric SMILES

CC(C)C1=CC(=NC(=N1)N)N2CC[C@H](C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.